AZD9496

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Selective Estrogen Receptor Degrader AZD9496 is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon administration, SERD AZD9496 binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.

Mechanism of action:

AZD9496 belongs to a class of drugs called Selective Estrogen Receptor Downregulators (SERDs). Unlike traditional antagonists that simply block estrogen receptors, SERDs work by causing the degradation of the ER itself. This leads to a more profound and long-lasting reduction in estrogen signaling within cancer cells [].

Advantages of AZD9496:

One of the main advantages of AZD9496 is its potential for oral bioavailability. Current SERDs, such as Fulvestrant, require intramuscular injection, which can be inconvenient for patients []. Studies have shown that AZD9496 achieves high bioavailability across pre-clinical species, suggesting it could be an effective oral option [].

Current stage of development:

AZD9496 was initially identified as a promising candidate through a screening process for novel ER ligands []. Following medicinal chemistry efforts to optimize its properties, AZD9496 has progressed to Phase I clinical trials for the treatment of advanced ER-positive breast cancer [].

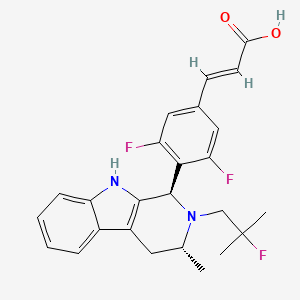

AZD9496 is a novel oral selective estrogen receptor degrader developed for the treatment of estrogen receptor-positive breast cancer. It is designed to inhibit the growth of tumors that express estrogen receptors, particularly in cases where traditional therapies may fail due to resistance mechanisms. Structurally, AZD9496 is characterized as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid. Its mechanism of action involves binding to the estrogen receptor and inducing its degradation, thereby blocking estrogen-mediated signaling pathways that promote tumor growth .

AZD9496 acts as a SERD. It is believed to bind to the estrogen receptor and promote its degradation, thereby reducing estrogen signaling in ER-positive breast cancer cells [1]. The specific interactions between the molecule and the receptor require further investigation.

As AZD9496 is a relatively new compound, detailed information on its safety profile is limited. Safety assessments are typically conducted during clinical trials, and the results are not yet publicly available.

Overall

AZD9496 represents a promising new approach for treating ER-positive breast cancer. While its mechanism of action and some properties are under investigation, its potential for oral administration and comparable efficacy to injectable drugs make it an exciting area of research.

Citation

- Initial Formation: The synthesis begins with the preparation of key intermediates that incorporate the difluorophenyl and pyridoindole moieties.

- Acrylic Acid Attachment: The acrylic acid side chain is introduced through a coupling reaction that forms the final compound.

- Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.

These methods have been refined through iterative medicinal chemistry approaches to enhance potency and pharmacokinetic properties .

AZD9496 has demonstrated significant biological activity against estrogen receptor-positive breast cancer cells. In preclinical studies, it showed comparable efficacy to fulvestrant, another selective estrogen receptor degrader. AZD9496 effectively inhibits cell proliferation in hormone-dependent breast cancer models and has been shown to downregulate progesterone receptor expression in these contexts . The compound has also been effective against tumors with mutations in the estrogen receptor gene (ESR1), which are often resistant to conventional therapies .

AZD9496 is primarily being investigated for its application in treating advanced estrogen receptor-positive breast cancer, particularly in patients who have developed resistance to standard therapies like aromatase inhibitors or tamoxifen. Its ability to degrade estrogen receptors makes it a promising candidate for overcoming therapeutic resistance associated with ESR1 mutations . Clinical trials are ongoing to evaluate its safety, efficacy, and optimal dosing regimens .

AZD9496 has been studied for its interactions with various cytochrome P450 enzymes, particularly CYP2C8. The compound exhibits complete substrate inhibition of this enzyme, which may influence drug metabolism and clearance rates in patients. Additionally, interaction studies with other hormonal therapies have indicated that AZD9496 may enhance the efficacy of treatments like tamoxifen when used in combination . Further research is needed to fully elucidate its pharmacokinetic interactions and potential drug-drug interactions.

AZD9496 belongs to a class of compounds known as selective estrogen receptor degraders. Other notable compounds in this category include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Fulvestrant | Estrogen receptor antagonist | First-generation selective estrogen receptor degrader; lacks oral bioavailability |

| Camizestrant | Selective estrogen receptor degrader | Basic headgroup; shows superior activity across various models compared to AZD9496 |

| GDC-0810 | Selective estrogen receptor degrader | Acidic headgroup; effective against some resistant models but less consistent than camizestrant |

| GDC-0927 | Selective estrogen receptor degrader | Basic headgroup; comparable degradation capabilities to fulvestrant |

AZD9496 is unique due to its specific binding interactions that do not mimic those of endogenous ligands like estradiol, allowing it to achieve potent anti-tumor effects while maintaining favorable pharmacokinetic properties . Its development represents a significant advancement in targeted therapies for hormone-sensitive breast cancers resistant to traditional treatments.

Lead Compound Optimization Strategies

The development of AZD9496 began with the identification of the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif as a novel, druglike estrogen receptor ligand through directed screening approaches [16]. The optimization strategy focused on achieving oral bioavailability while maintaining potent selective estrogen receptor downregulator activity equivalent to fulvestrant [16]. The medicinal chemistry team employed structure-based drug design aided by crystal structures of novel ligands bound to an estrogen receptor construct to guide iterative optimization [16].

The lead optimization strategy centered on three critical design elements: the development of a non-phenolic binding motif, optimization of the tricyclic indole core, and incorporation of metabolically stable functional groups [1] [10]. Unlike traditional estrogen receptor modulators that rely on phenolic groups to mimic estradiol's A-ring phenol, AZD9496 achieves potency through novel protein interactions [10]. The indole nitrogen-hydrogen forms a hydrogen bond to the carbonyl of leucine-346, while additional lipophilic interactions are achieved through the chiral methyl substituent adjacent to the ring nitrogen and the nitrogen-substituted isopropyl fluoro side-chain occupying a lipophilic pocket in the estrogen receptor protein [10].

The optimization approach systematically addressed pharmacokinetic limitations observed in earlier selective estrogen receptor downregulator compounds [7]. The team focused on improving oral bioavailability across preclinical species, achieving bioavailability values of 63%, 91%, and 74% in rat, mouse, and dog respectively [10]. This represented a significant advancement over intramuscular fulvestrant, addressing a major clinical limitation of existing therapy [24].

Structure-Activity Relationship (SAR) Profiling

The structure-activity relationship studies for AZD9496 revealed critical molecular features essential for potent estrogen receptor alpha downregulation activity [16] [18]. The pyrido[3,4-b]indole core structure demonstrated optimal binding characteristics, with the specific stereochemistry at the 1R,3R positions being crucial for activity [1] [5]. Systematic evaluation of structural modifications provided detailed insights into the binding requirements and selectivity profile.

| Structural Feature | Activity Impact | Binding Affinity (IC50) | Degradation Potency (DC50) |

|---|---|---|---|

| Pyrido[3,4-b]indole core | Essential for activity | 0.8 nanomolar [4] | 0.14 nanomolar [1] |

| 3,5-Difluoro substitution | Enhanced metabolic stability | Not specified | Not specified |

| Acrylic acid side chain | Critical for degradation | Not specified | Not specified |

| 2-Fluoro-2-methylpropyl group | Optimal lipophilic interaction | Not specified | Not specified |

The structure-activity relationship profiling demonstrated that the acrylic acid side chain picks up an unusual acid-acid colocalization with aspartic acid-351 in the helix-12 region of the estrogen receptor, which has been proposed to be crucial for achieving the downregulator-antagonist profile [10]. The doubly benzylic hydrogen alpha to the ring nitrogen was identified as having a relatively weak carbon-hydrogen bond, which became a focus for further structural modifications [19].

Selectivity profiling revealed high selectivity of AZD9496 over other nuclear hormone receptors, with inhibitory concentration 50 values of 30 micromolar for androgen receptor, 9.2 micromolar for glucocorticoid receptor, and 0.54 micromolar for progesterone receptor, compared to 0.0008 micromolar for estrogen receptor alpha [4]. This selectivity profile supported the compound's potential for targeted therapeutic application.

Key Synthetic Pathways and Intermediate Characterization

The synthetic route incorporated several critical intermediate characterization steps to ensure stereochemical integrity and structural confirmation [19]. One significant synthetic challenge involved the lability of the carbon-hydrogen bond alpha to the ring nitrogen, which was addressed through controlled oxidation to the iminium followed by selective alkylation with methyl magnesium bromide [19]. This transformation proceeded with excellent facial selectivity, achieving greater than 95:5 diastereomeric ratio [19].

The acrylic acid side chain installation represented a key synthetic transformation, requiring careful control of reaction conditions to maintain the E-geometry of the double bond [1] [5]. The 3,5-difluoro substitution pattern on the phenyl ring was introduced through selective fluorination methods, contributing to the compound's metabolic stability profile [1]. Final deprotection and purification steps yielded AZD9496 with high purity suitable for biological evaluation [19].

Intermediate characterization employed multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography where applicable [16]. The crystal structure determination of AZD9496 bound to estrogen receptor alpha provided crucial validation of the predicted binding mode and guided further optimization efforts [3] [16].

Bioisosteric Replacements and Functional Group Modifications

The medicinal chemistry optimization of AZD9496 involved systematic evaluation of bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic properties [7] [12]. The replacement of traditional phenolic groups with the indole nitrogen-hydrogen donor represented a significant bioisosteric modification that maintained essential protein interactions while eliminating metabolic liabilities associated with phenolic oxidation [18].

The incorporation of fluorine atoms served multiple bioisosteric functions in the AZD9496 structure [17]. The 3,5-difluorophenyl substitution pattern provided metabolic stability while maintaining favorable binding interactions within the estrogen receptor binding pocket [7]. The 2-fluoro-2-methylpropyl side chain represented a strategic bioisosteric replacement that enhanced lipophilic binding interactions while improving the compound's overall drug-like properties [1] [10].

| Original Group | Bioisosteric Replacement | Rationale | Impact on Activity |

|---|---|---|---|

| Phenolic hydroxyl | Indole nitrogen-hydrogen | Eliminate metabolic liability | Maintained potency [18] |

| Methyl groups | Fluorinated alkyl chains | Enhanced metabolic stability | Improved pharmacokinetics [7] |

| Simple alkyl chains | Constrained cyclic systems | Conformational restriction | Enhanced selectivity [7] |

| Carboxylic acid | Acrylic acid | Unique binding interaction | Critical for degradation [10] |

The acrylic acid functionality represented a particularly important bioisosteric modification compared to traditional carboxylic acid groups [11]. This unsaturated acid system provided a unique binding mode through the unusual acid-acid colocalization with aspartic acid-351, distinguishing AZD9496 from conventional estrogen receptor modulators [10]. However, subsequent development efforts have focused on replacing acrylic acid-based systems with basic side chains due to tolerability concerns observed with this chemical class in clinical studies [18].

| Parameter | Value | Reference |

|---|---|---|

| ERα binding IC50 | 0.82 nM | Chemical Probes Portal |

| ERα antagonism IC50 | 0.28 nM | Chemical Probes Portal |

| ERα downregulation IC50 | 0.14 nM | Chemical Probes Portal |

| Selectivity vs Androgen Receptor | IC50 = 30 μM (37,500-fold) | Chemical Probes Portal |

| Selectivity vs Glucocorticoid Receptor | IC50 = 9.2 μM (32,857-fold) | Chemical Probes Portal |

| Selectivity vs Progesterone Receptor | IC50 = 0.54 μM (675-fold) | Chemical Probes Portal |

The kinetic profile indicates dose-dependent antagonistic effects, with higher concentrations required for cell growth inhibition in the presence of estradiol, demonstrating competitive inhibition characteristics [2]. The increasing half-maximal inhibitory concentrations observed with escalating estradiol concentrations confirm the competitive nature of AZD9496 binding against endogenous estrogen [2].

Ligand-Binding Domain Interaction Dynamics

The molecular interactions between AZD9496 and the estrogen receptor alpha ligand-binding domain have been elucidated through high-resolution X-ray crystallography at 1.88 Angstrom resolution, deposited in the Protein Data Bank under identifier 5ACC [3] [4]. These structural studies reveal unique binding characteristics that distinguish AZD9496 from conventional selective estrogen receptor modulators.

Unlike traditional estrogen receptor antagonists, AZD9496 does not possess a phenolic group that mimics the A-ring of estrogen [5]. Instead, the compound employs a trifluoroethyl group to satisfy van der Waals interactions typically fulfilled by the estrogen A-ring [5]. The phenolic hydroxyl group of AZD9496 forms a critical hydrogen bond with glutamic acid 353, maintaining essential receptor-ligand interactions [5].

A distinctive feature of AZD9496 binding involves the formation of a novel hydrogen bond between the compound's indole nitrogen and the backbone carbonyl of leucine 346 [5]. This interaction represents a unique binding mode not observed with traditional selective estrogen receptor modulators or degraders, contributing to the compound's distinctive pharmacological profile.

Table 2: Ligand-Binding Domain Interaction Dynamics

| Interaction Type | Details | Functional Impact |

|---|---|---|

| Crystal Structure Resolution | 1.88 Å X-ray diffraction | High-resolution structural analysis |

| PDB ID | 5ACC | Available crystal structure |

| Novel Hydrogen Bond Formation | Indole NH to Leu346 backbone carbonyl | Novel binding mode vs traditional SERDs |

| Binding Motif | 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Drug-like ER ligand properties |

| Trifluoroethyl Group Interaction | Van der Waals interactions (A-ring mimic) | Estrogen A-ring substitution |

| Phenolic Hydroxyl Interaction | Hydrogen bond with Glu353 | Classical ER ligand interaction |

The 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif represents a novel drug-like estrogen receptor ligand that was identified through directed screening [6] [3]. This core structure provides the foundation for AZD9496's unique binding properties and contributes to its oral bioavailability characteristics. The overall binding affinity demonstrates comparability to 4-hydroxytamoxifen while maintaining superior degradation properties [5].

Ubiquitin-Proteasome System-Mediated Receptor Degradation

AZD9496 functions as a selective estrogen receptor degrader through activation of the ubiquitin-proteasome system, leading to targeted protein degradation of estrogen receptor alpha. The compound induces rapid and extensive estrogen receptor degradation, achieving an average of 87% receptor degradation at the efficacious dose of 10 milligrams per kilogram in patient-derived xenograft models [7].

The degradation kinetics demonstrate dramatic acceleration of estrogen receptor turnover. AZD9496 treatment reduces the estrogen receptor half-life from the baseline range of 2.54 to 3.86 hours to 0.46 to 0.70 hours in MCF7 and CAMA-1 cell lines [7]. This represents approximately a five-fold acceleration in receptor protein turnover, indicating highly efficient proteasomal targeting.

The proteasome-dependent nature of AZD9496-induced degradation has been confirmed through pharmacological intervention studies [7]. Treatment with the proteasome inhibitor MG132 completely prevents AZD9496-induced estrogen receptor protein reduction, demonstrating the absolute requirement for proteasomal activity in the degradation mechanism [7].

Table 3: Ubiquitin-Proteasome System-Mediated Receptor Degradation

| Degradation Parameter | Measurement | Cell Line/Model |

|---|---|---|

| ER Degradation Efficiency | 87% average degradation (10 mg/kg) | CTC174 PDX model |

| ER Half-life Reduction | From 2.54-3.86 h to 0.46-0.70 h | MCF7 and CAMA-1 cells |

| Proteasome Dependence | Blocked by MG132 proteasome inhibitor | Multiple ER+ cell lines |

| Cellular ER Protein Reduction | Significant reduction in multiple cell lines | MCF7, T47D, ZR75-1, others |

| Degradation vs Fulvestrant | Comparable degradation efficiency | Direct comparison studies |

| Subcellular ER Localization Post-Treatment | Residual ER in chromatin fraction only | MCF7 and CAMA-1 cells |

Subcellular fractionation studies reveal that following AZD9496 treatment, all residual estrogen receptor protein is localized exclusively within the chromatin fraction [7]. This finding suggests that AZD9496 preferentially targets cytoplasmic and nucleoplasmic estrogen receptor populations while chromatin-bound receptor may exhibit relative resistance to degradation.

The dose-dependency of estrogen receptor degradation has been established through comprehensive in vivo studies using MCF7 tamoxifen-resistant xenograft models. AZD9496 demonstrates clear dose-dependent effects on estrogen receptor protein levels across a range from 0.5 to 50 milligrams per kilogram, with statistically significant trends confirmed through nonparametric analysis [2].

Transcriptional Modulation of Estrogen Receptor-Regulated Genes

AZD9496 exerts comprehensive effects on estrogen receptor-mediated gene transcription, fundamentally altering the expression patterns of estrogen-responsive genes. The compound effectively antagonizes classical estrogen-induced gene expression while simultaneously relieving estrogen receptor-mediated transcriptional repression of other gene sets.

Analysis of estrogen receptor-regulated gene expression in tumor models demonstrates that AZD9496 significantly modulates 26 of 45 tested estrogen-responsive genes [2]. The compound potently inhibits classical estrogen-induced genes including progesterone receptor, trefoil factor 1, trefoil factor 3, amphiregulin, growth regulation by estrogen in breast cancer 1, and MYC oncogene [2].

Simultaneously, AZD9496 treatment results in upregulation of genes normally repressed by estrogen receptor signaling. These include ERBB2 and other genes potentially involved in endocrine resistance escape pathways [2]. This dual transcriptional effect suggests that AZD9496 not only blocks estrogen-stimulated transcription but also relieves estrogen receptor-mediated suppression of genes that may contribute to therapeutic resistance mechanisms.

Table 4: Transcriptional Modulation of Estrogen Receptor-Regulated Genes

| Gene Category | Specific Genes/Pathways | Functional Outcome |

|---|---|---|

| Classic ER-induced genes (downregulated) | PGR, TFF1, TFF3, AREG, GREB1, MYC | Blocked classical estrogen response |

| ER-repressed genes (upregulated) | ERBB2, genes in escape pathways | Relief of ER-mediated repression |

| Cell cycle genes | Cell-cycle related signatures | Anti-proliferative effects |

| Resistance pathway genes | TFF3, ERBB2 (resistance markers) | Potential resistance mechanism disruption |

| Total genes significantly modulated | 26 of 45 ER-regulated genes tested | Comprehensive ER pathway modulation |

| Estradiol gene signature suppression | Superior vs fulvestrant in resistant models | Enhanced therapeutic activity |

The progesterone receptor serves as a key biomarker for estrogen receptor transcriptional activity, and AZD9496 demonstrates complete suppression of progesterone receptor expression at both messenger RNA and protein levels [2]. This suppression occurs equivalently to fulvestrant treatment, indicating complete transcriptional antagonism of estrogen receptor activity.

In endocrine-resistant tumor models, AZD9496 demonstrates superior modulation of estradiol gene signatures compared to fulvestrant [7]. This enhanced transcriptional activity correlates with superior tumor growth inhibition in fulvestrant-resistant patient-derived xenograft models, suggesting that the unique binding interactions of AZD9496 may overcome certain mechanisms of acquired endocrine resistance through more complete transcriptional antagonism.